molecular formula C19H17ClN4O2 B11321689 N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

Cat. No.: B11321689
M. Wt: 368.8 g/mol
InChI Key: VYWNXJZQJYIGID-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide” is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introducing the 4-chloro-2-methylphenyl and 3-oxo-5-phenyl groups through nucleophilic substitution or other suitable methods.

    Amidation: The final step could involve the formation of the amide bond under mild conditions using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives under specific conditions.

    Reduction: Reducing agents could convert certain functional groups to their reduced forms.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, triazine derivatives are often explored for their potential therapeutic properties. This compound might exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

Industrially, triazine derivatives are used in the production of dyes, herbicides, and polymers. This compound could find applications in these areas due to its structural properties.

Mechanism of Action

The mechanism of action for “N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide” would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 4-chloro-2-methylphenyl and 3-oxo-5-phenyl groups in “N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide” distinguishes it from other similar compounds. These structural features might confer unique chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide

InChI

InChI=1S/C19H17ClN4O2/c1-12-10-15(20)8-9-16(12)22-18(25)13(2)24-19(26)23-17(11-21-24)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,22,25)

InChI Key

VYWNXJZQJYIGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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